molecular formula C13H10ClN3 B097396 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 16019-34-4

7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B097396
CAS RN: 16019-34-4
M. Wt: 243.69 g/mol
InChI Key: KMWWCJXJJNHTQL-UHFFFAOYSA-N
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Description

The compound 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse biological activities. These compounds have been extensively studied due to their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in many pharmacologically active molecules and is often modified to enhance biological activity or selectivity .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves various strategies, including nucleophilic aromatic substitution and reductive cyclization. For instance, the synthesis of 7-Benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a related compound, is achieved through the successive nucleophilic aromatic substitution of chlorine atoms on a tetrachloropteridine precursor. The order of reactivity for the substitution was found to be C4 > C7 > C2 > C6, with final structural proof provided by X-ray crystallography . Another synthesis method involves the condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromomethylketones to afford 6-substituted pyrrolo[2,3-d]pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of a fused pyrimidine and pyrrole ring system. X-ray crystallography has been used to determine the structure and confirm the absence of positional isomers in the synthesized compounds . The dihedral angles between the fused rings and the substituent phenyl or benzene rings are significant as they can influence the biological activity of the compounds .

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, catalytic hydrogenation of certain pyrrolopyrimidine compounds can lead to C-benzyl bond cleavage, providing a novel route to related compounds with different substitution patterns . The reactivity of these compounds can be further exploited to synthesize conjugates with potential antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives, such as fluorescence, are influenced by the chemical structure and solvent polarity. Studies have shown that certain derivatives exhibit strong fluorescence in the blue region of the visible spectrum, which could make them suitable for applications in OLED technology or as advanced materials. The nature of the substituents and the polarity of the solvents have a significant impact on the absorption intensity, fluorescence quantum yield, and Stokes shifts . Additionally, the crystal structure of these compounds reveals the presence of hydrogen bonding and π-π interactions, which can affect their solid-state properties and stability .

Scientific Research Applications

Use in Janus Kinase (JAK) Inhibitors

  • Summary of Application: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is used as a building block in the synthesis of JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway, which is involved in cell division, death, and tumor formation processes .
  • Methods of Application: An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .
  • Results or Outcomes: JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Use in Multi-Targeted Kinase Inhibitors

  • Summary of Application: A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . These compounds showed promising cytotoxic effects against four different cancer cell lines .
  • Methods of Application: The compounds were synthesized in three steps with high yields . Among these novel compounds, compound 5k emerged as the most potent inhibitor .
  • Results or Outcomes: Compound 5k exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM) . It was also found to induce cell cycle arrest and apoptosis in HepG2 cells .

Use in the Synthesis of Tofacitinib

  • Summary of Application: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate in the synthesis of Tofacitinib , a medication used to treat moderate to severe rheumatoid arthritis in adult patients who have an inadequate response or intolerance to methotrexate .
  • Methods of Application: The specific synthesis process of Tofacitinib involving 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is not detailed in the source .
  • Results or Outcomes: Tofacitinib has been widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis .

Use in the Development of Innovative Therapies for Inflammatory Skin Disorders

  • Summary of Application: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the development of innovative therapies for inflammatory skin disorders .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of these innovative therapies are not detailed in the source .

Use in the Synthesis of Various Pharmaceutical Compounds

  • Summary of Application: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of these innovative therapies are not detailed in the source .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors . This suggests potential future directions in the development of new JAK inhibitors for the treatment of various diseases affecting the immune system .

properties

IUPAC Name

7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWWCJXJJNHTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569786
Record name 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

16019-34-4
Record name 4-Chloro-7-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16019-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (250 mg/1.63 mmol) in 12 mL of DMF was added 676 mg (4.89 mmol) of potassium carbonate and the resulting mixture stirred at room temperature for 20 min. Benzylchloride (310 mg/2.45 mmol) was added and the new mixture stirred at room temperature for 24 h then filtered, concentrated and the residue purified by silica gel chromatography (3:1 hexanes/ethyl acetate) affording 318 mg (80%) of the title compound. LRMS: 244.1 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
676 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Soto-Acosta, E Jung, L Qiu, DJ Wilson, RJ Geraghty… - Molecules, 2021 - mdpi.com
Discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted us to investigate its 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity. …
Number of citations: 7 www.mdpi.com
M Klečka - 2016 - dspace.cuni.cz
Direct CH borylations of 7-deazapurines (7H-pyrrolo[2,3-d]pyrimidine) were developed at position 8 using B2pin2 and Ir catalysis. The obtained boronates were efficiently applied in the …
Number of citations: 0 dspace.cuni.cz
HJ Jeong, HL Lee, SJ Kim, JH Jeong… - Journal of Enzyme …, 2022 - Taylor & Francis
In an effort to discover novel scaffolds of non-nucleotide-derived Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors to stimulate the Stimulator of Interferon …
Number of citations: 5 www.tandfonline.com
D Rong, K Zhou, W Fang, H Yang… - Journal of Medicinal …, 2022 - ACS Publications
PRMT5 is a major type II protein arginine methyltransferase and plays important roles in diverse cellular processes. Overexpression of PRMT5 is implicated in various types of cancer. …
Number of citations: 6 pubs.acs.org
B Jin - 2020 - search.proquest.com
Traditional Sonogashira coupling reactions require high loadings of both palladium (II) and copper (I) catalysts. A copper-free, ppm palladium approach was discovered by using a …
Number of citations: 3 search.proquest.com
JRA Kincaid - 2023 - search.proquest.com
I. Savie is a new biodegradable surfactant derived from vitamin E and polysarcosine (PSar) that spontaneously self-aggregates to form nanomicelles intended for use in organic …
Number of citations: 3 search.proquest.com

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